2-(Azetidin-3-yloxy)-6-chloropyrazine
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Overview
Description
2-(Azetidin-3-yloxy)-6-chloropyrazine is a heterocyclic compound that features both azetidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyrazine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyrazine with azetidin-3-ol. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-6-chloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Azetidin-3-yloxy)-6-azidopyrazine .
Scientific Research Applications
2-(Azetidin-3-yloxy)-6-chloropyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyrazine involves its interaction with specific molecular targets. The azetidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yloxy)pyrazine
- 6-Chloropyrazine
- Azetidine derivatives
Uniqueness
2-(Azetidin-3-yloxy)-6-chloropyrazine is unique due to the presence of both azetidine and pyrazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-6-chloropyrazine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-3-10-4-7(11-6)12-5-1-9-2-5/h3-5,9H,1-2H2 |
InChI Key |
DTCFSDYPCMEIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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